BenchChemオンラインストアへようこそ!

Azetidine-1-carbothiohydrazide

p53 mutant reactivation allele-specific cancer therapy thiosemicarbazone pharmacology

The compound designated 'Azetidine-1-carbothiohydrazide' encompasses two chemical entities of procurement relevance: the unsubstituted core scaffold (C4H9N3S, MW 131.20 g/mol) serving primarily as a synthetic intermediate, and its biologically characterized derivative (E)-N'-(1-(pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide (NSC319726, also known as ZMC1; CAS 71555-25-4; C11H14N4S; MW 234.32 g/mol). NSC319726 is a thiosemicarbazone family member identified through an in silico screen of the NCI60 cancer cell line panel as a potent and allele-specific reactivator of the p53R175H conformational mutant.

Molecular Formula C4H9N3S
Molecular Weight 131.20 g/mol
Cat. No. B8333462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-1-carbothiohydrazide
Molecular FormulaC4H9N3S
Molecular Weight131.20 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=S)NN
InChIInChI=1S/C4H9N3S/c5-6-4(8)7-2-1-3-7/h1-3,5H2,(H,6,8)
InChIKeySOWGDNJBRLBAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-1-carbothiohydrazide (NSC319726/ZMC1): A Mutant p53R175-Selective Reactivator Thiosemicarbazone for Targeted Oncology and Antifungal Procurement


The compound designated 'Azetidine-1-carbothiohydrazide' encompasses two chemical entities of procurement relevance: the unsubstituted core scaffold (C4H9N3S, MW 131.20 g/mol) serving primarily as a synthetic intermediate, and its biologically characterized derivative (E)-N'-(1-(pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide (NSC319726, also known as ZMC1; CAS 71555-25-4; C11H14N4S; MW 234.32 g/mol) [1]. NSC319726 is a thiosemicarbazone family member identified through an in silico screen of the NCI60 cancer cell line panel as a potent and allele-specific reactivator of the p53R175H conformational mutant [2]. Unlike broad-spectrum mutant p53 reactivators, NSC319726 functions as a zinc metallochaperone (ZMC), restoring wild-type conformation and transcriptional function specifically to zinc-deficient p53 mutants via a mechanism involving zinc ion chelation and redox modulation [2][3]. The compound has additionally demonstrated broad-spectrum antifungal activity against fluconazole-resistant Candida species, Cryptococcus neoformans, and Aspergillus fumigatus, with high selectivity for fungal over human cells [4]. NSC319726 is supplied by multiple vendors at ≥95% or ≥98% purity (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) available from select suppliers .

Why Azetidine-1-carbothiohydrazide (NSC319726) Cannot Be Replaced by Generic Thiosemicarbazones or Other Mutant p53 Reactivators


Substituting NSC319726 with a generic thiosemicarbazone (e.g., Triapine/3-AP) or an alternative mutant p53 reactivator (e.g., PRIMA-1/APR-246, MIRA-1, PhiKan-083) fails to replicate its core differentiating properties for three evidence-backed reasons. First, not all thiosemicarbazones function as zinc metallochaperones: Triapine, a thiosemicarbazone in Phase II clinical trials, does not bind zinc and exhibits no zinc metallochaperone activity, whereas NSC319726 restores wild-type p53 conformation specifically through zinc donation to the p53R175H mutant [1][2]. Second, broad-spectrum mutant p53 reactivators such as PRIMA-1 and MIRA-1 scored poorly in the NCI60 screen methodology that identified NSC319726, indicating fundamentally different selectivity profiles across heterogeneous tumor cell backgrounds [2]. Third, within the azetidine-1-carbothiohydrazide scaffold family itself, minor structural modifications produce divergent biological outcomes: the closely related analog NSC319725 (ZMC2) shares zinc metallochaperone activity but differs in metal-binding affinity and cellular sensitivity profiles [1]. These molecular-level differences translate into distinct in vivo efficacy, toxicity, and therapeutic window characteristics that make generic substitution scientifically indefensible without direct comparative validation.

Quantitative Differentiation Evidence for Azetidine-1-carbothiohydrazide (NSC319726) Versus Comparators


Allele-Specific Growth Inhibition Potency: NSC319726 (ZMC1) vs. p53 Wild-Type and Other Hotspot Mutants

NSC319726 exhibits an IC50 of 8 nM against p53R175H mutant-expressing fibroblasts while showing no growth inhibition against p53 wild-type (WT) cells at concentrations up to 10 µM—a selectivity gap exceeding 1,250-fold [1]. Against other p53 hotspot mutants (R248W, R273H), NSC319726 displayed 10- to 100-fold lower potency, establishing a clear p53R175 allele preference [1]. In contrast, the broad-spectrum reactivator PRIMA-1 showed an IC50 >15 µM in Saos-2-His-273 cells, with no comparable allele-specific potency window [2]. The closely related analog NSC319725 (ZMC2) exhibited an IC50 for the p53R175 mutant that was ≥100-fold lower than WT, but its absolute potency at the R175 mutant was inferior to NSC319726 (IC50 not reached for WT with NSC319726 vs. measurable with NSC319725), demonstrating superior discrimination by NSC319726 [1].

p53 mutant reactivation allele-specific cancer therapy thiosemicarbazone pharmacology

In Vivo Xenograft Tumor Growth Inhibition: Allele-Specific Efficacy at Low Dose

NSC319726 administered intravenously at 1 mg/kg daily significantly inhibited tumor growth in TOV112D (p53R175H) xenografts, but produced no tumor growth inhibition in H460 (p53+/+) or MDAMB468 (p53R273W) xenografts relative to vehicle control, confirming p53R175-allele-specific efficacy in vivo [1]. At a lower dose of 0.1 mg/kg, tumor growth inhibition was still observed in TOV112D xenografts, demonstrating a wide therapeutic window [1]. In contrast, PRIMA-1 requires substantially higher doses for in vivo efficacy: intra-tumoral doses of 20 mg/kg or intravenous doses of 20–100 mg/kg administered twice daily were needed to achieve tumor volume reduction in xenograft models, representing a 20- to 100-fold higher dosing requirement compared to NSC319726 [2]. Moreover, PRIMA-1Met (APR-246) at 100 mg/kg in combination with cisplatin was required for significant tumor growth inhibition in H1299-His175 xenografts [2].

xenograft tumor model allele-specific in vivo efficacy p53-targeted therapeutics

Zinc Metallochaperone Mechanism: NSC319726 vs. Triapine (3-AP) as Comparator Thiosemicarbazone

NSC319726 (ZMC1), NSC319725 (ZMC2), and NSC328784 (ZMC3) all function as zinc metallochaperones, restoring wild-type conformation to the p53R175H mutant protein through zinc donation. Triapine (3-AP), a thiosemicarbazone in Phase II clinical trials as a ribonucleotide reductase inhibitor, exhibits no zinc metallochaperone activity: it does not bind zinc, does not restore wild-type p53 conformation, and does not demonstrate enhanced sensitivity in p53R175H cell lines [1]. Furthermore, adding ZnCl₂ at 5–15 µM enhanced NSC319726 activity 2-fold in TOV112D cells, while iron (FeSO₄) at concentrations above 15 µM completely abrogated NSC319726 activity, demonstrating that the mechanism is zinc-specific [2]. In the NCI60 screen, Triapine, along with PRIMA-1 and MIRA-1, scored poorly compared to NSC319726 for enrichment of sensitivity in p53 mutant cell lines [2].

zinc metallochaperone mutant p53 refolding mechanism-based drug differentiation

Broad-Spectrum Antifungal Activity with High Fungal Selectivity: NSC319726 vs. Fluconazole

NSC319726 demonstrates broad-spectrum antifungal activity with MIC50 values of 0.1–2.0 µg/mL against a panel of pathogenic fungi including Candida albicans, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus [1]. Critically, fluconazole-resistant C. albicans strains (isolates 5674, TW17, G5) with fluconazole MICs of 64–128 µg/mL remained susceptible to NSC319726 at 0.4 µg/mL, representing a 160- to 320-fold potency advantage [1]. NSC319726 also displayed synergy with fluconazole, other triazoles, and caspofungin [1]. The selectivity index is >800-fold for fungal cells over human HUH-7 and HepG2 cells (IC50 35–800-fold higher than MIC50 values) [1]. In comparison, fluconazole showed no activity against resistant isolates at clinically relevant concentrations [1].

antifungal drug repurposing fluconazole-resistant Candida fungal selectivity index

NCI60 In Silico Screen Scoring: NSC319726 Outperforms PRIMA-1, MIRA-1, and Triapine for Mutant p53-Enriched Sensitivity

A computational screen of the NCI60 dataset comprising 48,129 compounds tested across 60 human tumor cell lines with known p53 status identified NSC319726, NSC319725, and NSC328784 as thiosemicarbazones with enriched sensitivity in p53 mutant cell lines [1]. The screening methodology employed IC50 normalization and a scoring function that ranked compounds by the enrichment of low IC50 values among p53 mutant versus wild-type cell lines [1]. Two previously reported mutant p53 reactivators (PRIMA-1 and MIRA-1) as well as the clinically investigated thiosemicarbazone Triapine scored poorly using this methodology in direct comparison to NSC319726 (Figure S1A–D) [1]. This indicates that PRIMA-1, MIRA-1, and Triapine lack the mutant p53-selective growth inhibition profile across heterogeneous tumor cell backgrounds that defines NSC319726 [1].

NCI60 screen mutant p53 drug discovery in silico drug screening

p53R175H-Dependent Apoptosis Induction: NSC319726 vs. p53 Null and Other Mutant Backgrounds

NSC319726 at 1 µM induces apoptosis selectively in TOV112D cells (p53R175H), measured by Annexin V staining, with more than 2-fold higher apoptosis induction compared to OVCAR3 (p53R248W) or SKOV3 (p53−/−) cells [1]. siRNA-mediated silencing of the p53R175 mutant protein markedly reduced NSC319726 sensitivity, confirming that the apoptotic mechanism is p53R175H-dependent [1]. In contrast, PRIMA-1 induces apoptosis in p53 mutant cell lines but with considerably lower selectivity between mutant and WT backgrounds: PRIMA-1Met induced apoptosis in MDA-MB-453 and MDA-MB-468 (p53 mutant) but also showed activity in MCF-7 (p53 WT) under certain conditions [2]. The zinc-dependent conformational change induced by NSC319726—evidenced by a 5-fold reduction in PAB240 (mutant conformation) immunoreactivity and a 2-fold increase in PAB1620 (WT conformation) staining—is not replicated by non-ZMC thiosemicarbazones or non-thiosemicarbazone reactivators [1].

p53-dependent apoptosis Annexin V assay allele-specific cell death

Validated Application Scenarios for Azetidine-1-carbothiohydrazide (NSC319726) Based on Quantitative Differentiation Evidence


p53R175H-Specific Cancer Biology Research: Mutant-Selective Reactivation Studies

NSC319726 is the optimal tool compound for experiments requiring p53R175H allele-specific reactivation without confounding WT p53 activation. Its IC50 of 8 nM for p53R175H with no WT p53 inhibition at concentrations up to 10 µM [1] enables clean genotype-phenotype correlation studies. The zinc metallochaperone mechanism—confirmed by ZnCl₂ enhancement and FeSO₄ abrogation [1]—is unique among commercially available p53 reactivators. For in vivo proof-of-concept studies, the validated 1 mg/kg IV dose with TOV112D xenograft tumor inhibition and absence of H460 (p53+/+) toxicity [1] provides a starting point for allele-specific efficacy experiments. Researchers should avoid substituting PRIMA-1 or Triapine for these applications, as NCI60 screen data and zinc metallochaperone assays confirm their mechanistic divergence [1][2].

Antifungal Drug Repurposing and Fluconazole-Resistance Circumvention Studies

NSC319726's broad-spectrum antifungal activity (MIC50 0.1–2.0 µg/mL) and potency against fluconazole-resistant Candida albicans (MIC 0.4 µg/mL vs. fluconazole MIC 64–128 µg/mL) [3] position it as a repurposed antifungal lead for drug-resistant candidiasis and aspergillosis. The >800-fold selectivity index for fungi over human HUH-7 and HepG2 cells [3] supports toxicity-sparing in vitro profiling. Synergy with fluconazole, other triazoles, and caspofungin [3] enables combination regimen studies. The dual p53-reactivating and antifungal pharmacology makes NSC319726 uniquely suited for research at the intersection of oncology and infectious disease, particularly in immunocompromised cancer patient models where both indications coexist.

Zinc Metallochaperone (ZMC) Mechanism Studies: Structure-Activity Relationship (SAR) Benchmarking

NSC319726 (ZMC1) serves as the prototypical zinc metallochaperone for SAR studies aimed at understanding how thiosemicarbazone structure dictates zinc binding affinity, cellular zinc donation, and mutant p53 refolding efficiency [2]. Comparative studies with ZMC2 (NSC319725) and ZMC3 (NSC328784) have established that not all thiosemicarbazones function as ZMCs, and that zinc binding affinity correlates with p53R175H reactivation activity [2]. The observation that Triapine fails to bind zinc or restore WT p53 conformation [2] defines the boundary conditions for ZMC activity. For medicinal chemistry programs aiming to develop next-generation ZMCs with improved pharmacokinetic properties, NSC319726 provides the benchmark scaffold against which new analogs must be quantitatively compared on zinc binding, cellular zinc elevation, mutant conformation restoration, and p53R175H-dependent apoptosis induction.

Antimicrobial Lead Development Against Multidrug-Resistant Escherichia coli

Beyond antifungal applications, NSC319726 has demonstrated antimicrobial activity against multidrug-resistant E. coli strains (IC50 = 0.0232 ± 0.012 µM against E. coli AHDRCC 81113) , expanding its utility as a broad-spectrum anti-infective template. The compound's ribosome biogenesis inhibition mechanism in fungi [3] suggests a conserved mode of action that may extend to bacterial systems. This additional antimicrobial dimension distinguishes NSC319726 from other p53 reactivators that lack any antimicrobial activity, creating procurement value for infectious disease research groups that would not otherwise consider a p53-targeted compound.

Quote Request

Request a Quote for Azetidine-1-carbothiohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.